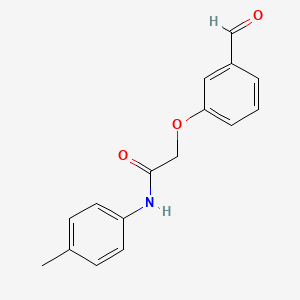

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide

Description

2-(3-Formylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a formyl moiety at the 3-position and an N-(4-methylphenyl) acetamide group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name |

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12-5-7-14(8-6-12)17-16(19)11-20-15-4-2-3-13(9-15)10-18/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQINQPOACEUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

Formation of 3-formylphenol: This can be achieved through the formylation of phenol using reagents such as formaldehyde and a catalyst.

Etherification: The 3-formylphenol is then reacted with chloroacetic acid to form 2-(3-formylphenoxy)acetic acid.

Amidation: Finally, the 2-(3-formylphenoxy)acetic acid is reacted with 4-methylaniline under suitable conditions to yield 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: 2-(3-carboxyphenoxy)-N-(4-methylphenyl)acetamide.

Reduction: 2-(3-hydroxymethylphenoxy)-N-(4-methylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: It can be incorporated into polymers to modify their properties.

Biological Studies: It can be used to study the interactions of formyl and acetamide groups with biological molecules.

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the acetamide group can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Substituent Effects

Key Observations :

- Electron-donating groups (e.g., methoxy, methyl) increase lipophilicity and may improve membrane permeability but reduce electrophilic reactivity.

- Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and reactivity in substitution reactions .

- Steric hindrance from substituents like 2,4-dimethylphenyl may reduce binding affinity in biological systems compared to the less hindered 4-methylphenyl variant .

Table 2: Reported Pharmacological Activities of Analogous Acetamides

Key Insights :

- Quinazoline-sulfonyl analogs exhibit superior anticancer activity compared to formylphenoxy derivatives, likely due to sulfonyl groups enhancing target engagement .

- Pyridine-containing analogs show promise in antiviral applications, leveraging heterocyclic interactions with enzyme active sites .

- The target compound’s formyl group may enable Schiff base formation, a pathway for developing prodrugs or metal-chelating agents .

Biological Activity

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide can be described as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 269.29 g/mol

- IUPAC Name : 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide

The compound features a phenoxy group, an acetamide moiety, and a formyl group, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, compounds containing phenyl and acetamide groups have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methyl at the para position of the phenyl ring, enhances cytotoxicity.

| Compound | Cell Line Tested | IC (µg/mL) |

|---|---|---|

| 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide | A-431 (human epidermoid carcinoma) | TBD |

| Similar Compounds | Jurkat (human T lymphocyte) | < 1.98 |

The proposed mechanism for the antitumor activity includes:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Targeting Specific Receptors : Potential interactions with sigma receptors have been hypothesized based on structural similarities to known sigma receptor ligands .

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. The ability to inhibit bacterial growth was assessed using standard dilution methods against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Case Studies

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide on A-431 cell lines, showing promising results in inhibiting cell growth.

- Molecular docking studies indicated potential binding affinity to specific receptors that could mediate its biological effects.

-

In Vivo Studies :

- Animal models demonstrated reduced tumor growth when treated with compounds structurally related to 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide, suggesting systemic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.